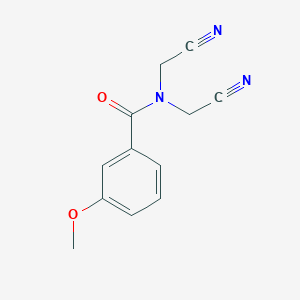

N,N-bis(cyanomethyl)-3-methoxybenzamide

Description

N,N-bis(cyanomethyl)-3-methoxybenzamide is a cyanomethylated benzamide derivative featuring a 3-methoxy-substituted aromatic ring. The compound belongs to the N,N-bis(cyanomethyl)amine family, characterized by two cyanomethyl (-CH₂CN) groups attached to a central nitrogen atom. Such compounds are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), often catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂) .

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-3-methoxybenzamide |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-4-2-3-10(9-11)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3 |

InChI Key |

YGSOMHYUFIKQHN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N,N-bis(cyanomethyl)-3-methoxybenzamide (hypothetical) with structurally similar compounds reported in the literature. Key parameters include substituents, yields, physical properties, and spectroscopic data.

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., 4-methoxy in 1a ) enhance reactivity, achieving 99% yield . In contrast, electron-withdrawing groups (e.g., nitro in aromatic amines) reduce yields to <12% due to decreased nucleophilicity .

- Aliphatic amines (e.g., 2d ) generally exhibit moderate yields (73–78%), while aromatic amines with bulky substituents (e.g., 2f ) show lower efficiency .

Spectroscopic Trends: Cyanomethyl groups: Resonate as singlets at δ ~4.1–4.4 ppm in ¹H-NMR and δ ~114–115 ppm in ¹³C-NMR . Methoxy groups: Appear as singlets at δ ~3.7–3.8 ppm in ¹H-NMR and δ ~55–57 ppm in ¹³C-NMR .

Catalytic Systems: Cooperative CuCl/Cu(OTf)₂ catalysis enables selective synthesis of N,N-bis(cyanomethyl)amines from aliphatic amines, while aromatic amines require paraformaldehyde in methanol for optimal results .

Reaction Selectivity and Mechanistic Insights

- Electron-Donating vs. Withdrawing Groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor bis(cyanomethyl)amine formation (e.g., 3c, 90% yield), whereas electron-withdrawing groups (e.g., nitro) lead to Strecker-type products (cyanomethylamines) .

- Formaldehyde Source : Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric formaldehyde) favors seven-component adducts via retro-Mannich pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.